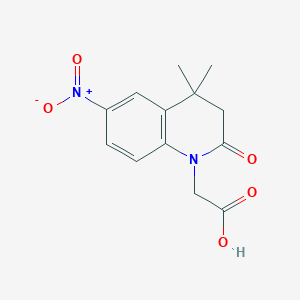
2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Acylation: The acetic acid moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation, iron powder in acidic medium.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitroso derivatives, hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Quinoline derivatives exhibit antibacterial and antifungal properties.
Antimalarial Agents: Some quinoline derivatives are used in the treatment of malaria.
Medicine
Anti-inflammatory Agents: They have potential use in the development of anti-inflammatory drugs.
Cancer Therapy: Research is ongoing into their use as anticancer agents.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Agriculture: They are used as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, inhibiting their activity. For example, they may inhibit DNA synthesis in microbes or interfere with cell signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Used as an antiprotozoal agent.
Uniqueness
2-(4,4-Dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H14N2O5 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-(4,4-dimethyl-6-nitro-2-oxo-3H-quinolin-1-yl)acetic acid |
InChI |
InChI=1S/C13H14N2O5/c1-13(2)6-11(16)14(7-12(17)18)10-4-3-8(15(19)20)5-9(10)13/h3-5H,6-7H2,1-2H3,(H,17,18) |
InChI Key |
WRUAICXENTZSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


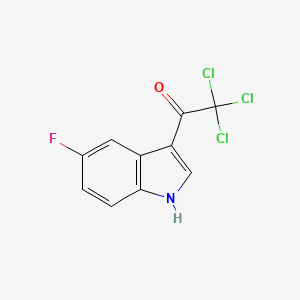


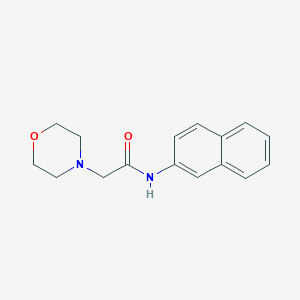
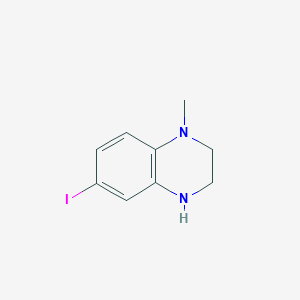
![1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848618.png)

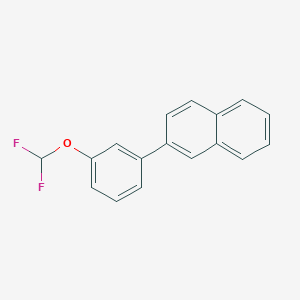
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
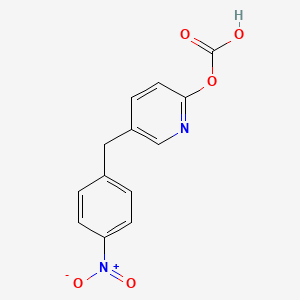
![(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
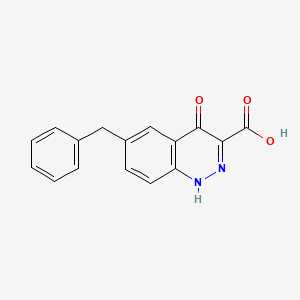
![2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848656.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)
